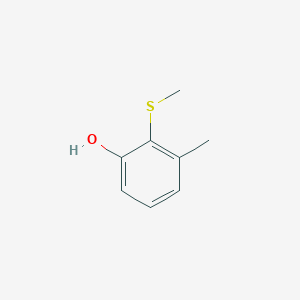

3-Methyl-2-(methylthio)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKJYGSHGCSUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 2 Methylthio Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The hydroxyl (-OH) and methylthio (-SCH3) groups are ortho, para-directing and activating substituents for electrophilic aromatic substitution. libretexts.org Due to the strong activating nature of the hydroxyl group, electrophilic substitution reactions on 3-Methyl-2-(methylthio)phenol are expected to be facile. libretexts.orgresearchgate.net The directing effects of the hydroxyl and methylthio groups are synergistic, primarily directing incoming electrophiles to the positions ortho and para to the hydroxyl group. Given the substitution pattern of this compound, the likely positions for electrophilic attack are C4 and C6.

Common electrophilic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, bromination of phenols often proceeds readily without a catalyst, sometimes leading to polybrominated products. libretexts.org Nitration with dilute nitric acid can also occur, though it can be accompanied by oxidation. libretexts.org Friedel-Crafts reactions, such as the acylation of thioanisole (B89551) to form 4-(methylthio)acetophenone, demonstrate the reactivity of aryl thioethers in such transformations, often employing solid acid catalysts. researchgate.net

While the electron-rich aromatic ring is highly susceptible to electrophilic attack, nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups or specific reaction conditions. However, the methylthio group itself can be a target for nucleophilic attack under certain conditions, potentially leading to its displacement. semanticscholar.orgarabjchem.org

Oxidation and Reduction Pathways of the Thioether Moiety

The thioether group in this compound is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing derivatives.

Formation of Sulfoxides and Sulfones

Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. wikipedia.orgjchemrev.com This transformation is a common and synthetically useful reaction in organic chemistry. jchemrev.com A variety of oxidizing agents can be employed, with the product often depending on the reagent and reaction conditions. beilstein-journals.org For example, hydrogen peroxide is a versatile and environmentally friendly oxidant for this purpose. beilstein-journals.org The oxidation can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. beilstein-journals.orgacs.org For instance, using one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) at low temperatures often favors the formation of the sulfoxide, while using an excess of the oxidant or stronger conditions leads to the sulfone. reddit.com The mechanism of thioether oxidation by hydrogen peroxide is thought to involve the nucleophilic attack of the sulfur atom on the peroxide. nih.gov

The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The conversion of the thioether to a sulfoxide or sulfone makes the sulfur atom more electron-withdrawing, which can in turn affect the reactivity of the aromatic ring and the phenolic hydroxyl group.

| Reactant | Oxidizing Agent | Product(s) | General Conditions |

|---|---|---|---|

| Aryl Thioether | Hydrogen Peroxide (H₂O₂) | Aryl Sulfoxide, Aryl Sulfone | Can be selective depending on stoichiometry and temperature. beilstein-journals.org |

| Aryl Thioether | m-Chloroperbenzoic acid (m-CPBA) | Aryl Sulfoxide, Aryl Sulfone | Slow addition at low temperatures favors sulfoxide formation. reddit.com |

| Aryl Thioether | Sodium metaperiodate (NaIO₄) | Aryl Sulfoxide | Selective for sulfoxidation. jchemrev.com |

Desulfurization Reactions of Aryl Thioethers

Desulfurization is a chemical process that involves the cleavage of the carbon-sulfur bond. researchgate.net In the context of aryl thioethers, this can lead to the removal of the methylthio group. Various methods exist for desulfurization, including those that proceed via radical intermediates. researchgate.netchemrxiv.org For example, electroreductive conditions can be used to generate alkyl radicals from aryl alkyl thioethers, leading to C-H or C-C bond formation with complete selectivity for C(sp³)-S bond cleavage. chemrxiv.org Another approach involves oxidative desulfurization-difluorination, which can convert aryl alkyl thioethers into gem-difluoroalkanes. thieme-connect.comrsc.org Desulfurization can also be achieved using systems like triphenylphosphine/1,2-diiodoethane, which promotes nucleophilic substitution of thiols. cas.cn

Phenolic Hydroxyl Group Reactivity and Derivatization

The phenolic hydroxyl group is a key reactive site in this compound, participating in a range of reactions including alkylation, acylation, and hydrogen bonding.

Alkylation and Acylation Reactions of Phenols

The hydroxyl group of phenols can be readily alkylated or acylated to form ethers and esters, respectively. Alkylation is often carried out using alkyl halides in the presence of a base to generate the more nucleophilic phenoxide ion. rsc.org For example, the reaction of a phenol (B47542) with an alkyl halide in the presence of potassium carbonate can lead to the corresponding ether. rsc.org Acylation can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. Friedel-Crafts acylation can also occur on the aromatic ring, as previously mentioned. researchgate.net The choice of reagents and conditions can influence whether O-acylation or C-acylation (on the ring) occurs.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Alkylation (O-alkylation) | Alkyl halide (e.g., CH₃I) | Aryl ether | Base (e.g., K₂CO₃) rsc.org |

| Acylation (O-acylation) | Acyl chloride or anhydride (B1165640) | Aryl ester | Base (e.g., pyridine) |

Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group's hydrogen and the sulfur atom of the adjacent methylthio group. The ability of sulfur to act as a hydrogen bond acceptor is well-established, although these bonds are generally weaker than those involving oxygen or nitrogen.

Intermolecular hydrogen bonding between molecules of this compound can also occur, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the hydroxyl oxygen or the thioether sulfur of another molecule. These hydrogen bonding interactions can influence the physical properties of the compound, such as its melting and boiling points, as well as its solubility.

From a reactivity standpoint, hydrogen bonding can affect the nucleophilicity of the phenolic oxygen and the acidity of the hydroxyl proton. Intramolecular hydrogen bonding may decrease the acidity of the phenol by stabilizing the neutral form. Conversely, solvents capable of forming strong intermolecular hydrogen bonds with the hydroxyl group can enhance its acidity by solvating the resulting phenoxide ion. These interactions can also influence the regioselectivity of reactions by sterically hindering or electronically modifying certain positions on the aromatic ring.

Cyclization and Rearrangement Reactions Involving the Molecular Framework

The molecular architecture of this compound, featuring a nucleophilic phenolic hydroxyl group ortho to a potentially reactive methylthio substituent, provides a template for a variety of intramolecular cyclization and rearrangement reactions. These transformations are pivotal for the synthesis of complex heterocyclic systems, such as those based on thioxanthene (B1196266) and benzofuran (B130515) cores. The reactivity is largely governed by the interplay between the phenol and thioether moieties, which can be triggered by various reagents and conditions.

One of the most significant potential transformations is the Pummerer rearrangement, which occurs after the oxidation of the thioether to a sulfoxide. The classical Pummerer rearrangement involves the conversion of an alkyl sulfoxide into an α-acyloxy-thioether using acetic anhydride. wikipedia.org However, a more relevant variant for the molecular framework of this compound is the "interrupted" Pummerer reaction. In this cascade, the reaction of an aryl sulfoxide with an activating agent like trifluoroacetic anhydride generates a highly electrophilic thionium (B1214772) ion intermediate. researchgate.net This intermediate can then be attacked by intramolecular or intermolecular nucleophiles. wikipedia.org For the derivative of this compound, the proximate phenolic hydroxyl group can act as an intramolecular nucleophile, leading to cyclization.

This process can be conceptualized as a charge-accelerated wikipedia.orgwikipedia.org sigmatropic rearrangement of a sulfonium (B1226848) intermediate, which can lead to the formation of various heterocyclic structures. researchgate.net The reaction pathway is often efficient, regioselective, and can proceed without the need for metal catalysts. researchgate.net The versatility of this approach allows for the synthesis of five-membered heterocycles and biaryls, depending on the specific reactants and conditions. researchgate.net

Furthermore, photochemical conditions can induce novel rearrangements in related mesoionic systems. For instance, the irradiation of 3-methyl-2-methylthio-5-phenyl(1,3-thiazol-4-ylio)oxide in ethanol (B145695) leads to its isomerization, demonstrating that light can be a potent tool for skeletal reorganization in similar sulfur-containing aromatic compounds. rsc.org

Intramolecular Friedel-Crafts-type reactions are another avenue for the cyclization of derivatives of this compound. For example, the synthesis of thioxanthones can be achieved through the intramolecular cyclization of 2-thio-substituted benzoic acids. nih.gov This suggests that if the methyl group on the phenol ring of this compound were oxidized to a carboxylic acid, subsequent acid-catalyzed cyclization could yield a thioxanthone derivative. The synthesis of xanthones and thioxanthenes often involves the cyclization of benzophenone (B1666685) or diaryl ether precursors, highlighting the general applicability of intramolecular cyclization strategies for forming these tricyclic systems. up.ptgoogle.com

The following table outlines potential cyclization reactions and the resulting heterocyclic systems that could be derived from this compound, based on established chemical transformations of analogous compounds.

| Reaction Type | Key Reagents/Conditions | Plausible Intermediate | Resulting Heterocyclic Core | Reference |

| Interrupted Pummerer Reaction | 1. Oxidation (e.g., m-CPBA) 2. Acetic Anhydride or Trifluoroacetic Anhydride | Thionium ion | Benzofuran | wikipedia.orgresearchgate.net |

| Photochemical Rearrangement | UV irradiation in a suitable solvent (e.g., ethanol) | Excited state species | Isomeric phenol or other rearranged products | rsc.org |

| Intramolecular Friedel-Crafts Acylation | 1. Oxidation of ring methyl to COOH 2. Acid catalyst (e.g., PPA, H₂SO₄) | Acylium ion | Thioxanthone | nih.govgoogle.com |

| Oxidative Cyclization | Manganese dioxide (MnO₂) or other oxidizing agents | Radical or cationic species | Benzofuro[3,2-e] rsc.orgCurrent time information in Bangalore, IN.acs.orgtriazine (with further derivatization) | nih.gov |

Detailed research findings on analogous systems provide insight into the expected reactivity. For example, the reaction of phenolic Schiff's bases with oxidizing agents like manganese dioxide can lead to intramolecular oxidative cyclization to form benzofuran-fused heterocycles. nih.gov Similarly, the use of hypervalent iodine reagents in a Pummerer-type reaction with (methylthio)acetone and various phenols has been shown to produce 2-methyl-3-(methylthio)benzofuran derivatives, demonstrating the feasibility of forming the benzofuran ring system through the reaction of a phenol with a sulfur-containing species. acs.org

The table below summarizes findings from the synthesis of related heterocyclic compounds, which serve as a model for the potential transformations of this compound.

| Starting Material Type | Reaction | Key Conditions | Product Type | Reference |

| Aryl Sulfoxide | Interrupted Pummerer Reaction/ wikipedia.orgwikipedia.org Sigmatropic Rearrangement | Trifluoromethanesulfonic anhydride | ortho-Thioethers, Biaryls, Benzofurans | researchgate.net |

| 2-(Methylthio)-1,4-diaryl-2-butene-1,4-dione | Domino Reduction/Paal-Knorr Synthesis | Reduction followed by acid | 3-Methylthio-2,5-diaryl furan | acs.org |

| Phenolic Schiff's Base | Intramolecular Oxidative Cyclization | MnO₂ | Benzofuran-fused heterocycles | nih.gov |

| 2-Thio-substituted Benzoic Acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Thioxanthone | google.com |

These examples underscore the rich chemical reactivity embedded within the structure of this compound, positioning it as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds through various cyclization and rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methyl 2 Methylthio Phenol

Vibrational Spectroscopy Applications (FT-IR, Raman) for Conformational Analysis and Group Frequencies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and conformational aspects of a molecule. For 3-Methyl-2-(methylthio)phenol, these methods reveal the characteristic vibrational modes associated with its phenolic, aromatic, and alkylthio moieties.

The FT-IR spectrum is particularly useful for identifying polar functional groups. The most prominent feature for a phenol (B47542) is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methyl groups (Ar-CH₃ and S-CH₃) are anticipated in the 2850-3000 cm⁻¹ range.

The aromatic ring itself produces characteristic C=C stretching vibrations, which are expected to appear in the 1450-1600 cm⁻¹ region. The presence of the methylthio group introduces a C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring and C-S bond vibrations are often more readily observed in Raman spectra. Analysis of the vibrational modes can also offer clues about the molecule's conformation, particularly the orientation of the methylthio and hydroxyl groups relative to the ring.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-H Bending (Methyl) | 1375 - 1450 | Medium | Medium |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong | Weak |

| C-S Stretch | 600 - 800 | Weak to Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. Through ¹H NMR, ¹³C NMR, and advanced 2D techniques, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, distinct signals are expected for the phenolic OH, the three aromatic protons, and the six protons of the two methyl groups.

Phenolic Proton (OH): This proton typically appears as a broad singlet, with a chemical shift that can vary (δ 4-7 ppm) depending on solvent and concentration due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are in different chemical environments and are expected to appear in the δ 6.5-7.5 ppm region. Their specific shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the electron-donating -OH, -CH₃, and -SCH₃ groups.

Methyl Protons (Ar-CH₃ and S-CH₃): The two methyl groups are non-equivalent and will produce two separate singlets. The aromatic methyl group (Ar-CH₃) is expected around δ 2.1-2.4 ppm, while the methylthio group (S-CH₃), being attached to the more electronegative sulfur, would likely appear at a slightly different shift, estimated around δ 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 4.0 - 7.0 | Broad Singlet | 1H |

| Ar-H | 6.5 - 7.5 | Multiplets | 3H |

| Ar-CH₃ | 2.1 - 2.4 | Singlet | 3H |

| S-CH₃ | 2.4 - 2.6 | Singlet | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has eight unique carbon atoms, and thus eight distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the attached functional groups.

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (C-1) will be the most downfield (deshielded), likely appearing around δ 150-158 ppm. The carbon bearing the methylthio group (C-2) and the methyl group (C-3) will also have distinct shifts influenced by these substituents.

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum. The aromatic methyl carbon (Ar-CH₃) is expected around δ 15-22 ppm, while the methylthio carbon (S-CH₃) would likely be found in a similar range, around δ 14-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 158 |

| C-S | 125 - 135 |

| C-CH₃ | 135 - 142 |

| Aromatic C-H | 115 - 130 |

| Ar-CH₃ | 15 - 22 |

| S-CH₃ | 14 - 20 |

While 1D NMR provides essential data, 2D NMR experiments are invaluable for confirming the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent (coupled) aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals of the aromatic protons to their respective aromatic carbons and the methyl proton signals to their corresponding methyl carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₁₀OS, with a molecular weight of approximately 154.23 g/mol . nih.gov

The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 154. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): A peak at m/z 139, resulting from the cleavage of the S-CH₃ bond, is a highly probable fragmentation.

Loss of a thiomethyl radical (•SCH₃): A peak at m/z 107 could arise from the cleavage of the C-S bond.

Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose a molecule of CO, which would lead to a fragment ion at m/z 126.

A comparison with the mass spectrum of the related compound 2-(methylthio)phenol, which shows a strong molecular ion at m/z 140 and a base peak at m/z 125 (loss of •CH₃), supports the predicted fragmentation patterns. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 154 | [C₈H₁₀OS]⁺˙ (Molecular Ion, M⁺˙) |

| 139 | [M - •CH₃]⁺ |

| 126 | [M - CO]⁺˙ |

| 107 | [M - •SCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a technique that measures mass with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₀OS. The calculated theoretical exact mass of the most abundant isotope is 154.04523611 Da. nih.gov An experimental HRMS measurement matching this value would provide definitive proof of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the real-time monitoring of chemical reactions and the stringent assessment of the purity of resulting compounds, such as this compound. This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, offering high sensitivity and specificity for the identification and quantification of analytes in complex mixtures.

In the context of synthesizing this compound, GC-MS can be employed to track the depletion of starting materials and the emergence of the desired product. This allows for the optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to maximize yield and minimize the formation of byproducts. Following synthesis, the same technique is invaluable for determining the purity of the final product. By identifying and quantifying any residual reactants or impurities, a purity profile can be established, which is crucial for quality control.

Upon electron ionization in the mass spectrometer, the this compound molecule is expected to form a molecular ion peak ([M]⁺). Subsequent fragmentation is likely to occur through several pathways. A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methylthio group, leading to a stable ion. Another characteristic fragmentation would involve the cleavage of the C-S bond, resulting in ions corresponding to the loss of the entire methylthio group (•SCH₃) or the formation of a methylthiophenium ion. The aromatic ring itself can undergo fragmentation, although this is generally less favored due to its stability. The presence of the hydroxyl and methyl groups on the ring will also influence the fragmentation, potentially leading to the loss of water (H₂O) or a methyl radical from the ring.

A hypothetical table of major mass spectral peaks for this compound is presented below, based on these predicted fragmentation pathways.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Predicted Fragmentation Pathway | Relative Intensity |

| 154 | [C₈H₁₀OS]⁺ | Molecular Ion ([M]⁺) | Moderate |

| 139 | [C₇H₇OS]⁺ | Loss of a methyl radical from the thioether group ([M-CH₃]⁺) | High |

| 107 | [C₇H₇O]⁺ | Loss of the methylthio radical ([M-SCH₃]⁺) | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring | Low |

This table is predictive and based on the analysis of structurally related compounds and general principles of mass spectrometry. Actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. researchgate.net While, to date, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases, insights into its potential solid-state structure can be inferred from studies on related substituted phenols and thiophenol derivatives.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its solid-state architecture.

The most significant of these is likely to be hydrogen bonding, originating from the phenolic hydroxyl group. This group can act as a hydrogen bond donor, forming strong O-H···O or O-H···S interactions with neighboring molecules. In many substituted phenols, hydrogen bonding leads to the formation of characteristic motifs such as chains or rings. rsc.org The presence of the sulfur atom introduces the possibility of weaker C-H···S and S···π interactions, which have been shown to influence the crystal packing of sulfur-containing organic compounds.

Interactive Data Table: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Atoms/Groups Involved | Expected Strength | Potential Structural Motif |

| Hydrogen Bonding | Phenolic O-H (donor) with O or S of an adjacent molecule (acceptor) | Strong | Chains, Dimers, or Catemeric assemblies |

| π-π Stacking | Aromatic rings of adjacent molecules | Moderate | Offset or parallel-displaced stacking |

| C-H···π Interactions | Methyl C-H bonds with the aromatic ring of a neighboring molecule | Weak | T-shaped or parallel-displaced arrangements |

| Van der Waals Forces | All atoms | Weak but collectively significant | Close packing of molecules |

| Sulfur-related Interactions | C-H···S or S···π | Weak | Directional contacts influencing packing |

This table presents a predictive overview of potential intermolecular interactions based on the known behavior of similar functional groups in other crystalline structures.

Computational and Theoretical Investigations of 3 Methyl 2 Methylthio Phenol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, HF)

No specific studies using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine the optimized molecular geometry (bond lengths, bond angles) and electronic structure of 3-Methyl-2-(methylthio)phenol were found. Such calculations would typically provide insights into the three-dimensional arrangement of the atoms and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), could not be located for this compound. This type of analysis is crucial for predicting the chemical reactivity of a molecule, with the HOMO-LUMO energy gap being a key indicator of chemical stability and reactivity.

Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

There are no available studies that present a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP analysis is used to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Spectroscopic Property Simulations and Validation against Experimental Data

Vibrational Frequency Calculations and Scaling

Simulations of the vibrational frequencies (e.g., for IR and Raman spectroscopy) of this compound, along with a comparison to experimental data and the application of scaling factors, have not been reported in the searched literature. These calculations help in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Absorption (UV-Vis) Spectra Prediction

The prediction of the electronic absorption spectrum (UV-Vis) for this compound using methods like Time-Dependent DFT (TD-DFT) was not found. Such predictions are valuable for understanding the electronic transitions within the molecule.

Non-Linear Optical (NLO) Property Theoretical Predictions (if applicable based on structure)

No theoretical predictions regarding the Non-Linear Optical (NLO) properties of this compound were discovered. The molecular structure suggests that it may possess NLO properties, which are of interest in materials science, but specific computational studies on this aspect are not available.

Molecular Dynamics and Conformational Analysis of Thiophenol Systems

The conformational landscape of thiophenol and its derivatives is a subject of significant interest in computational chemistry. The orientation of the sulfhydryl (-SH) group and other substituents relative to the aromatic ring dictates the molecule's electronic and steric properties, influencing its reactivity and intermolecular interactions. While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its conformational behavior can be derived from studies on analogous substituted thiophenol and thioanisole (B89551) systems.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating the conformational preferences of these molecules. researchgate.netnih.gov These studies typically involve scanning the potential energy surface (PES) by systematically varying key dihedral angles to identify stable conformers and the energy barriers that separate them. researchgate.netannualreviews.org

For thiophenol itself, a key point of investigation has been the rotational barrier of the -SH group. Theoretical studies have shown that the planar conformation of thiophenol is the most stable, with a very low rotational barrier. researchgate.net This low barrier suggests a large amplitude motion of the thiolic hydrogen at room temperature. researchgate.net

The introduction of substituents on the phenyl ring significantly impacts the conformational energetics. In ortho-substituted thiophenols, steric and electronic interactions between the substituent and the sulfhydryl group become prominent. For instance, in 6-chloro-2-methylthiophenol, the sulfhydryl group predominantly adopts a conformation where the S-H bond is directed away from the methyl group, indicating a strong steric influence. researchgate.net

The conformational analysis of this compound involves considering the rotation around two key bonds: the C(aryl)-S(H) bond and the C(aryl)-S(CH₃) bond. The interplay between the hydroxyl, methyl, and methylthio groups determines the molecule's preferred three-dimensional structure.

Table 1: Calculated Rotational Barriers for Thiophenol and Related Compounds

| Compound | Rotating Group | Computational Method | Basis Set | Rotational Barrier (kJ/mol) | Reference |

| Thiophenol | -SH | DFT (B3LYP, etc.) | Various | ~3.35 ± 0.84 | researchgate.net |

| Thioanisole | -SCH₃ | STO-3G MO | - | 6.2 | cdnsciencepub.com |

| 4-Methylthiophenol | -SH & -CH₃ | MP2 | High-level | Very low | researchgate.net |

| 4'-methylthio-trans-stilbene | -SCH₃ | B3LYP | cc-pVTZ | - | researchgate.net |

This table presents data from computational studies on thiophenol and related molecules to infer the conformational dynamics of this compound. A direct experimental or computational value for the rotational barrier of this compound is not available in the cited literature.

In the case of thioanisole (methylthiophenol), the rotation of the methylthio group (-SCH₃) is a critical conformational parameter. Geometry-optimized STO-3G MO calculations have indicated that the internal barrier to rotation in thioanisole is predominantly twofold, with a magnitude of approximately 6.2 kJ/mol in the gas phase. cdnsciencepub.com The presence of substituents can alter this barrier. For example, para-fluoro and methyl substituents tend to reduce the barrier, while meta-methyl or chloro substituents can lead to a significant increase. cdnsciencepub.com

For this compound, the adjacent methyl and methylthio groups would likely lead to significant steric hindrance, influencing the preferred orientation of both the hydroxyl and methylthio groups. It is plausible that the molecule adopts a conformation that minimizes the steric clash between these bulky ortho groups. Computational studies on 2,6-disubstituted toluenes have shown that ortho-substitution significantly increases the rotational barrier of the methyl group. nih.gov A similar effect can be anticipated for the methylthio group in this compound.

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom of the methylthio group could play a role in stabilizing certain conformations. Studies on 2-methoxymethylbenzenethiol have suggested the possibility of S-H···O interactions, although these are generally weak. cdnsciencepub.com In this compound, a similar O-H···S interaction might influence the conformational equilibrium.

Synthesis and Characterization of Derivatives and Analogues of 3 Methyl 2 Methylthio Phenol

Design Principles for Modifying the "3-Methyl-2-(methylthio)phenol" Core Structure

The design of derivatives and analogues of this compound is rooted in established principles of medicinal and materials chemistry. The core structure, possessing a phenol (B47542), a methyl group, and a methylthio group on an aromatic ring, offers multiple sites for modification to alter its physicochemical and biological properties.

Key design strategies often revolve around:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar size, shape, and electronic properties can modulate a compound's activity. For instance, the thioether group (-S-) can be considered a bioisostere of a vinylene group (-CH=CH-), a concept explored in the design of various bioactive molecules. jst.go.jp

Enhancement of Target Affinity: For biological applications, modifications are designed to optimize interactions with specific targets. This can involve introducing groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with a biological receptor.

Improvement of Physicochemical Properties: Modifications are also aimed at improving properties such as solubility, stability, and membrane permeability. For example, the introduction of polar groups can enhance aqueous solubility, while strategic placement of bulky groups can improve metabolic stability.

A study on phenoxyaromatic acid analogues as radiotherapy sensitizers illustrates these principles. mdpi.com Researchers designed compounds with a biaryl scaffold and a linker, modifying the terminal region to include structures like a methylpropionic acid tail to modulate hemoglobin's oxygen affinity. mdpi.com

Regioselective Functionalization of the Aromatic Ring in Derivatives

Achieving regioselectivity in the functionalization of the aromatic ring of this compound derivatives is crucial for synthesizing specific isomers with desired properties. Various synthetic methodologies are employed to direct reactions to specific positions on the phenol ring.

Recent advancements in C–H bond functionalization of free phenols offer powerful tools for regioselective synthesis. nih.gov These methods can be broadly categorized based on the targeted position:

Ortho-Functionalization: The hydroxyl group of the phenol can act as a directing group, facilitating electrophilic substitution at the ortho positions. Methodologies like Brønsted acid-catalyzed aminomethylation and visible-light-driven arylation have been developed for the ortho-functionalization of free phenols. nih.gov A study on the ortho-C–H amidation of phenols through the rearrangement of N-phenoxybenzamide derivatives highlights an efficient method that avoids the need for strong acids or expensive catalysts. acs.org

Para-Functionalization: While the hydroxyl group is an ortho, para-director, achieving high para-selectivity often requires specific catalysts or reaction conditions to overcome the steric hindrance at the ortho-positions. Zeolites and other solid catalysts have been shown to enhance para-regioselectivity in various electrophilic aromatic substitution reactions. researchgate.net

Meta-Functionalization: Directing functionalization to the meta-position of a phenol is challenging due to the directing effects of the hydroxyl group. However, specialized strategies are being developed to achieve this transformation.

The following table summarizes some regioselective functionalization reactions applicable to phenolic compounds:

| Reaction Type | Position | Reagents/Catalyst | Reference |

| Aminomethylation | ortho | N,O-acetals, Brønsted acid | nih.gov |

| Arylation | ortho | Arylbromides, visible light | nih.gov |

| Amidation | ortho | N-phenoxybenzamide derivatives | acs.org |

| Halogenation | para | Zeolites | researchgate.net |

Modifications of the Methyl and Methylthio Substituents

Modifications to the methyl and methylthio groups of this compound provide another avenue for creating diverse analogues with unique properties.

Methyl Group Modifications:

The methyl group can be functionalized through various reactions, including:

Oxidation: The methyl group can be oxidized to a hydroxymethyl, formyl, or carboxyl group, introducing new functionalities and altering the compound's polarity and reactivity.

Halogenation: Free-radical halogenation can introduce halogen atoms to the methyl group, which can then serve as a handle for further synthetic transformations.

Substitution: The methyl group can be replaced with other alkyl or aryl groups to modulate steric and electronic properties.

Methylthio Group Modifications:

The methylthio group is a versatile functional group that can undergo several transformations: grafiati.com

Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly increases the polarity and hydrogen bonding capability of the molecule.

S-Alkylation/S-Arylation: The sulfur atom can be alkylated or arylated to form sulfonium (B1226848) salts, which can be useful intermediates in organic synthesis.

Cleavage and Replacement: The methylthio group can be cleaved and replaced with other functional groups. For instance, treatment with Raney nickel can lead to desulfurization, replacing the methylthio group with a hydrogen atom. acs.org

A study on the synthesis of 3-methylthio-substituted furans, pyrroles, and thiophenes demonstrates the utility of the methylthio group as a synthetic handle. acs.org The methylthio group in the synthesized 1,4-diketone intermediate could be readily removed using Raney Ni. acs.org

The following table provides examples of modifications to methyl and methylthio substituents:

| Substituent | Modification | Reagents/Conditions | Potential Outcome | Reference |

| Methyl | Oxidation | Oxidizing agents | Introduction of polar functional groups | |

| Methylthio | Oxidation | Oxidizing agents | Formation of sulfoxides and sulfones | |

| Methylthio | Desulfurization | Raney Ni | Replacement with hydrogen | acs.org |

| Methylthio | S-Alkylation | Alkyl halides | Formation of sulfonium salts | grafiati.com |

Structure-Reactivity and Structure-Property Relationship Studies of "this compound" Analogues

Understanding the relationship between the structure of this compound analogues and their reactivity and properties is fundamental for the rational design of new compounds.

Structure-Reactivity Relationships:

The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the phenol and methylthio groups.

Phenolic Reactivity: Electron-donating groups increase the electron density of the aromatic ring, enhancing its susceptibility to electrophilic attack and increasing the acidity of the phenolic proton. Conversely, electron-withdrawing groups decrease the ring's reactivity and the phenol's acidity.

Thioether Reactivity: The nucleophilicity of the sulfur atom in the methylthio group is also influenced by the substituents on the aromatic ring. Electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups decrease it.

A study on the degradation of substituted phenylarsonic acids on birnessite (δ-MnO2) showed that the oxidation rates were dependent on the type and position of substituents on the aromatic ring. researchgate.net Compounds with electron-donating groups were more reactive than those with electron-withdrawing groups. researchgate.net

Structure-Property Relationships:

Biological Activity: The biological activity of analogues is highly dependent on their ability to interact with specific biological targets. Studies on nitro vanillin (B372448) analogues as anti-glycating agents have shown that the presence of different functional groups in the variable region of the molecule significantly affects their activity. dergipark.org.tr

Physicochemical Properties: Properties such as melting point, solubility, and lipophilicity are directly influenced by the molecular structure. For example, the introduction of polar groups generally increases the melting point and aqueous solubility.

The following table summarizes key findings from structure-property relationship studies of related phenolic compounds:

| Compound Class | Property Studied | Key Finding | Reference |

| Nitro Vanillin Analogues | Anti-glycation activity | Activity depends on functional groups in the variable region. | dergipark.org.tr |

| Phenylarsonic Acid Analogues | Oxidation rate on δ-MnO2 | Electron-donating groups increase reactivity. | researchgate.net |

| Alkyl(thio)phenols | Estrogenic Activity | The alkylthio group at the para-position is important for binding to the human estrogen receptor α. | jst.go.jp |

Exploration of Chemical and Material Science Applications of 3 Methyl 2 Methylthio Phenol and Its Derivatives

Role in Organic Synthesis as Building Blocks or Intermediates for Complex Molecules

In the realm of organic synthesis, phenols are highly valued as versatile intermediates due to the reactivity of the hydroxyl group and the aromatic ring. While specific documented syntheses commencing directly from 3-Methyl-2-(methylthio)phenol are not extensively reported in readily available literature, the broader class of substituted phenols is fundamental to the construction of more complex molecules. A notable example within a structurally related class of compounds is the synthesis of the carbamate (B1207046) insecticide, carbofuran. In the established synthesis pathways for carbofuran, a key intermediate is a phenolic compound, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, often referred to as "carbofuran phenol". nih.govresearchgate.netresearchgate.netdntb.gov.ua This phenol (B47542) undergoes a crucial reaction with methyl isocyanate to form the final carbamate ester. nih.govresearchgate.net This transformation highlights the utility of phenolic moieties as nucleophiles in the formation of commercially significant products.

The synthesis of such complex molecules often involves multi-step processes where the strategic introduction and modification of functional groups on a phenolic ring are paramount. The presence of a methylthio group, as in this compound, offers additional avenues for synthetic manipulation. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, or it can be involved in metal-catalyzed cross-coupling reactions, thereby expanding the range of possible derivatives. While direct evidence is limited, the structural features of this compound position it as a plausible precursor for the synthesis of novel bioactive compounds or functional organic materials.

| Intermediate | Reagent | Product | Significance |

| 2,3-dihydro-2,2-dimethyl-7-benzofuranol | Methyl isocyanate | Carbofuran | Demonstrates the role of phenols in synthesizing commercial agrochemicals. nih.govresearchgate.net |

Participation in Polymer Chemistry and Material Science (e.g., monomers, functional additives)

Phenolic compounds have a long-standing history in polymer chemistry, most famously in the production of phenol-formaldehyde resins. Beyond this, phenols and their derivatives can be incorporated into polymers to impart specific functionalities. For instance, phenols can act as chain transfer agents in radical polymerization processes, thereby controlling the molecular weight of the resulting polymer. researchgate.net This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a propagating radical chain, effectively terminating that chain and initiating a new one. researchgate.net

The presence of a sulfur atom in this compound could introduce unique properties if used as a monomer or an additive in polymers. Sulfur-containing polymers are known for their high refractive indices, thermal stability, and affinity for heavy metals. While there is no specific data on the use of this compound in polymerization, its bifunctional nature (a reactive phenol and a thioether) suggests potential as a monomer for producing specialty polymers such as poly(phenylene oxide)s or epoxy resins with modified properties. Furthermore, its potential antioxidant properties could make it a candidate as a stabilizing additive in various polymer systems.

| Potential Role | Function | Relevant Chemistry |

| Monomer | Building block for polymers | Polycondensation, Ring-opening polymerization |

| Functional Additive | Stabilizer, Modifier | Radical scavenging, Chain transfer |

Antioxidant Properties in Chemical Systems and Materials

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to act as hydrogen or electron donors to neutralize reactive free radicals. The antioxidant capacity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov The introduction of a sulfur-containing group, such as a methylthio group, can modulate this activity.

Research on various thiophenols and thio-substituted phenols has indicated that the presence of sulfur can enhance antioxidant and radical scavenging activities. nih.govresearchgate.netmdpi.com This is attributed to the ability of sulfur to stabilize the resulting phenoxyl radical through resonance and the lower bond dissociation energy of the S-H bond in thiophenols compared to the O-H bond in phenols. researchgate.netmdpi.com While this compound is not a thiophenol (it has a methylthio ether, not a thiol group), the sulfur atom can still influence the electronic properties of the phenol and its radical scavenging capacity. The electron-donating nature of the methylthio group could potentially increase the electron density on the aromatic ring, thereby facilitating the donation of the phenolic hydrogen atom.

The general mechanism for the antioxidant action of phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), which quenches the radical and forms a more stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. The substituents on the aromatic ring play a crucial role in this stabilization.

| Compound Class | Antioxidant Activity | Reasoning |

| Phenols | Good | Ability to donate a hydrogen atom to free radicals. nih.gov |

| Thiophenols | Often enhanced | Lower S-H bond dissociation energy and stabilization of the resulting radical. researchgate.netmdpi.com |

| Thio-substituted Phenols | Potentially modulated | Influence of the sulfur-containing substituent on the electronic properties of the phenol. researchgate.net |

Potential in Catalysis or Ligand Design within Inorganic Chemistry

The structure of this compound, containing both a "hard" oxygen donor (from the hydroxyl group) and a "soft" sulfur donor (from the methylthio group), makes it an intriguing candidate for use as a ligand in inorganic and coordination chemistry. Such bidentate ligands with a combination of hard and soft donor atoms are of interest for their ability to selectively coordinate with different metal ions and to stabilize various oxidation states.

While there is no specific literature detailing the use of this compound as a ligand, the design of ligands with similar structural motifs is an active area of research. For example, dinucleating ligands incorporating a central phenolic ring with flanking arms containing nitrogen and sulfur donors have been synthesized to create binuclear metal complexes. acs.org These complexes are studied for their magnetic properties and their potential as models for the active sites of metalloenzymes. The ability of the phenolic oxygen to act as a bridging ligand between two metal centers is a key feature of these systems. Given these precedents, it is conceivable that this compound could be utilized to create novel mono- or polynuclear metal complexes with interesting catalytic or material properties.

| Structural Feature | Potential as Ligand | Application |

| Phenolic Oxygen | Hard donor, potential bridging ligand | Formation of polynuclear metal complexes |

| Methylthio Sulfur | Soft donor | Selective coordination to soft metal ions |

| Bidentate O, S coordination | Chelation | Stabilization of metal complexes |

Environmental Chemical Roles, such as Degradation Pathways in Non-Biological Contexts

The environmental fate of phenolic compounds is a significant area of study due to their widespread use and potential toxicity. The degradation of phenols in the environment can occur through both biological and non-biological pathways. Non-biological degradation can be initiated by factors such as sunlight (photolysis), reaction with naturally occurring oxidants (e.g., hydroxyl radicals), and hydrolysis.

For this compound, the presence of the methylthio group would likely influence its environmental degradation. Organosulfur compounds can undergo photooxidation, leading to the formation of sulfoxides and sulfones. The aromatic ring itself is susceptible to attack by hydroxyl radicals, a key step in the atmospheric and aquatic degradation of many aromatic pollutants.

While specific data on the non-biological degradation of this compound is not available, information on a structurally related compound, 3-methyl-4-(methylthio)phenol, indicates that it is harmful to aquatic life with long-lasting effects and is not readily biodegradable. thermofisher.com This suggests that this compound may also exhibit persistence in the environment. The low water solubility of such compounds can lead to their partitioning into soil and sediment. thermofisher.com

The general aerobic biodegradation pathway for phenols often involves initial hydroxylation to form a catechol, followed by ring cleavage. nih.govfrontiersin.org The presence and position of substituents like methyl and methylthio groups can significantly affect the rate and pathway of microbial degradation. inflibnet.ac.inacademicjournals.org

| Compound | Environmental Profile |

| 3-methyl-4-(methylthio)phenol | Harmful to aquatic life, not readily biodegradable. thermofisher.com |

| Phenols (general) | Subject to biodegradation via catechol intermediates. nih.govfrontiersin.org |

Future Research Directions and Unexplored Avenues for 3 Methyl 2 Methylthio Phenol

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. While methods for synthesizing chiral thiols and thioethers exist, specific asymmetric routes to derivatives of 3-Methyl-2-(methylthio)phenol are yet to be developed. beilstein-journals.org Future research could focus on introducing chirality either at the sulfur atom (by oxidation to a sulfoxide) or at a carbon atom in a substituent.

One promising avenue is the kinetic resolution of racemic mixtures. This technique leverages enzymes, such as lipases, which react at different rates with each enantiomer of a substrate. acs.org For instance, a racemic derivative of this compound could be subjected to enzymatic hydrolysis, yielding an enantiomerically enriched product. acs.org Another established method is the conversion of a racemic mixture into a pair of diastereomeric derivatives using a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization. wikipedia.org

Beyond resolution, direct asymmetric synthesis offers a more efficient path. Methodologies developed for the asymmetric dearomatization of phenols, which convert flat aromatic compounds into three-dimensional chiral structures, could be adapted. rsc.org Similarly, strategies for the asymmetric hydroxyalkylation of phenols, mediated by chiral catalysts, could be explored to introduce a chiral alcohol group at the ortho position, creating complex and valuable derivatives. documentsdelivered.com The development of such routes would provide access to a new class of chiral sulfur-containing phenols for screening in various applications.

Investigation of "this compound" in Advanced Material Fabrication and Functionalization

The inherent properties of the phenol (B47542) and methylthio moieties suggest that this compound could be a valuable building block in materials science, an area that remains completely unexplored for this specific compound.

Self-Assembled Monolayers (SAMs): Thiophenols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. uri.edunorthwestern.edursc.orguh.edu The sulfur atom forms a strong bond with the metal, creating a highly ordered, single-molecule-thick layer. Future studies should investigate the ability of this compound to form SAMs. The orientation and packing of the molecules would be influenced by the methyl and hydroxyl groups, potentially creating surfaces with unique wettability, chemical reactivity, or electronic properties. These functionalized surfaces could find applications in sensing, electronics, and corrosion resistance. uri.edu

Functional Polymers: The phenol group is a common precursor in polymer chemistry. Thiol-functionalized polymers have been synthesized for applications such as heavy metal adsorption. mdpi.com Research could be directed towards incorporating this compound as a monomer or as a functional unit in polymers. For example, it could be used to create side-chain functionalized conducting polymers, where the thiol group provides a reactive handle for further modification using techniques like thiol-ene chemistry. nih.gov Such polymers could possess tunable electronic properties, solubility, and surface chemistry. nih.gov

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic linkers. amazonaws.com Thiol and thioether-based MOFs have been synthesized and show promise in catalysis and adsorption. researchgate.netrsc.org The bifunctional nature of this compound (with its phenolic hydroxyl and sulfur groups) makes it an intriguing candidate for a linker molecule. A research direction would be to synthesize novel MOFs using this compound, which could exhibit unique host-guest chemistry, catalytic activity, or selective adsorption properties due to the specific arrangement of functional groups within the pores. acs.orgamazonaws.com

Mechanistic Studies of Complex Reactions Involving the Methylthio-Phenol Moiety

A deeper understanding of the reaction mechanisms involving the methylthio-phenol moiety is crucial for controlling its reactivity and designing new synthetic applications. The ortho-positioning of the methyl and methylthio groups could lead to unique intramolecular reactions.

Ortho-Quinone Methide Formation: The ortho-cresol substructure (a phenol with an adjacent methyl group) is a known precursor to ortho-quinone methides (o-QMs), which are highly reactive intermediates used in the synthesis of complex molecules. rsc.orgchemrxiv.orgnih.govescholarship.org These intermediates can be generated under mild conditions, including biocatalytically, and can be trapped by various nucleophiles or dienophiles. chemrxiv.orgchemrxiv.org A key avenue of future research would be to investigate whether this compound can be a precursor to a sulfur-substituted o-QM. The influence of the adjacent methylthio group on the formation and subsequent reactivity of the o-QM intermediate would be of significant fundamental interest, potentially enabling novel cyclization and addition reactions. rsc.orgnih.gov

Photochemical and Redox Reactions: Studies on related molecules like para-methylthiophenol have revealed complex excited-state reaction pathways, including rapid S-H bond dissociation upon UV excitation. While this compound has an S-CH3 bond, the principles of photochemical reactivity of the sulfur center and the phenol ring warrant investigation. Furthermore, the methylthio group is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. Mechanistic studies could explore the influence of the adjacent hydroxyl and methyl groups on the redox chemistry of the sulfur atom, which could be relevant for developing new catalysts or redox-active materials.

Theoretical Prediction of Novel Reactivity and Properties of Substituted Thiophenols

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. acs.org

DFT Calculations for Physicochemical Properties: Density Functional Theory (DFT) can be used to calculate a range of properties for this compound and its derivatives. These include thermochemical data, bond dissociation enthalpies, ionization potentials, and electronic properties like HOMO-LUMO energy gaps. acs.org Such calculations can provide invaluable insights into the molecule's stability and potential reactivity. For example, comparing the calculated bond dissociation enthalpy of the phenolic O-H bond with related phenols and thiophenols can predict its antioxidant potential. acs.org

Modeling Reactivity and Reaction Pathways: Theoretical models can be built to predict the reactivity of this compound with various reagents. For instance, computational workflows can analyze the structural and electronic properties of the ground state and transition states for reactions, such as thiol addition. chemrxiv.org Parameters like electron affinity have been shown to be robust predictors of reactivity for certain sulfur-containing compounds. chemrxiv.org Future research could apply these models to predict how different substituents on the aromatic ring of this compound would tune its reactivity. This predictive capability could guide the rational design of new functional molecules for specific applications in catalysis, materials science, or medicinal chemistry. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-(methylthio)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves the thioetherification of 3-methylphenol with methanethiol or methylthio reagents under acidic catalysis. For example, reacting 3-methylphenol with methanesulfenyl chloride (CH₃SCl) in dichloromethane at 0–5°C under inert atmosphere (e.g., nitrogen) can yield the target compound . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry, temperature, and reaction time to minimize by-products like disulfides or over-oxidized derivatives. Evidence from analogous thiophenol syntheses suggests yields of 60–75% under optimized conditions .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Key signals include a singlet for the methylthio group (δ ~2.5 ppm in H NMR) and aromatic protons (δ ~6.8–7.2 ppm). The hydroxyl proton may appear as a broad peak at δ ~5–6 ppm, depending on solvent .

- IR : Strong absorption bands for O–H (3200–3500 cm⁻¹), C–S (600–700 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm are effective for purity assessment (>95% purity threshold for research-grade material) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : ~288°C (decomposes above 200°C, requiring vacuum distillation for purification) .

- Solubility : Moderate in polar organic solvents (e.g., ethanol, DMSO) but limited in water (<1 mg/mL), necessitating solvent optimization for biological assays .

- Stability : Sensitive to oxidation; storage under argon at 4°C in amber vials is recommended to prevent degradation to sulfoxide/sulfone derivatives .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from impurities (e.g., residual solvents, oxidation products) or solvent effects. To resolve these:

Reproduce synthesis : Ensure rigorous purification (e.g., repeated recrystallization or preparative HPLC).

Deuterated solvent comparison : Acquire H NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on hydroxyl proton shifts .

Spiking experiments : Add authentic reference material (if available) to confirm peak assignments.

High-resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 141.04) to rule out isobaric contaminants .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at the 4-position using Br₂/FeBr₃) or nucleophilic aromatic substitution (e.g., nitration followed by reduction to amines) .

- Protection/Deprotection : Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactivity toward the thioether moiety .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups while preserving the thioether functionality .

Q. How does this compound behave in environmental matrices, and what analytical methods detect trace quantities?

- Methodological Answer :

- Environmental Stability : The compound is prone to photodegradation in aqueous solutions (t₁/₂ < 24 h under UV light) and microbial degradation in soil (t₁/₂ ~7–14 days) .

- Detection :

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility; monitor m/z 141 (parent ion) and 125 (loss of CH₃S) .

- LC-MS/MS : Electrospray ionization (ESI⁻) with MRM transitions m/z 141 → 123 (loss of H₂O) and 141 → 95 (C₆H₅O⁻ fragment) .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

- Methodological Answer : Preliminary studies on analogous thiophenols suggest:

- Membrane Disruption : The hydrophobic aryl ring and polar thioether/hydroxyl groups may interact with lipid bilayers, causing leakage in Gram-positive bacteria .

- Enzyme Inhibition : Potential inhibition of bacterial thioredoxin reductase via covalent binding to active-site cysteine residues (validated via enzyme kinetics and docking studies for related compounds) .

- Synergistic Effects : Combine with β-lactam antibiotics to overcome resistance; test via checkerboard assays and fractional inhibitory concentration (FIC) index calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.